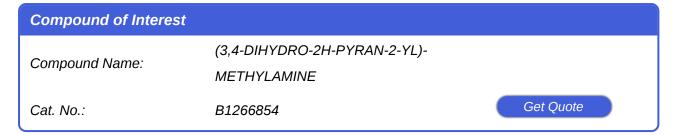


Diastereoselective Synthesis of Functionalized Dihydropyrans: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for three distinct and efficient methods for the diastereoselective synthesis of functionalized dihydropyrans. These methods—organocatalytic domino reactions, tandem Claisen rearrangement/oxa-Michael additions, and silyl-Prins cyclizations—offer versatile approaches to this important class of heterocyclic compounds, which are prevalent in numerous natural products and pharmaceuticals.

Organocatalytic Domino Michael/Hemiacetalization Reaction

This method provides a highly efficient, one-pot diastereo- and enantioselective synthesis of polyfunctionalized tetrahydropyran derivatives, which can be subsequently dehydrated to the corresponding dihydropyrans. The reaction is catalyzed by a squaramide-based organocatalyst and proceeds through a domino Michael-hemiacetalization sequence.[1]

Data Presentation



Entry	R¹	R²	R³	Yield (%) [trans-/ci s-3]	d.r. (trans/cis)	ee (%) [trans/cis]
1	Ph	Me	OEt	85	92:8	95/93
2	4-NO2- C6H4	Me	OEt	91	93:7	99/98
3	4-Cl-C ₆ H ₄	Me	OEt	88	91:9	96/94
4	2-Thienyl	Me	OEt	75	88:12	90/88
5	Ph	Ph	OEt	82	95:5	97/96

Table 1: Substrate scope for the organocatalytic domino Michael/hemiacetalization reaction. Reactions were performed with 10 mol% of catalyst E in CH₂Cl₂ at room temperature.

Experimental Protocols

General Procedure 1 (GP1): Domino Michael-Hemiacetalization Reaction[1]

- To a glass vial equipped with a magnetic stirring bar, add the 1,3-dicarbonyl compound (1.0 mmol, 1.0 equiv.).
- Add the (E)-3-aryl-2-nitroprop-2-en-1-ol (1.0 mmol, 1.0 equiv.).
- Dissolve the starting materials in CH₂Cl₂ (4.0 mL).
- Add the squaramide catalyst E (10 mol%, 0.1 equiv.).
- Stir the reaction mixture at room temperature.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon complete consumption of the starting materials, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the corresponding tetrahydropyranols.



General Procedure 2 (GP2): Dehydration to Dihydropyrans[1]

- Synthesize the tetrahydropyranols according to GP1.
- After completion of the reaction (as monitored by TLC), evaporate the solvent under reduced pressure.
- To the crude tetrahydropyranol, add toluene (10 mL) and p-toluenesulfonic acid (PTSA) (20 mol%, 0.2 equiv.).
- Stir the mixture at 100 °C for 1 hour.
- After completion of the dehydration, evaporate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired dihydropyran.

Visualizations



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Caption: Experimental workflow for the domino Michael/hemiacetalization and subsequent dehydration.



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Caption: Reaction mechanism for the organocatalytic domino synthesis of dihydropyrans.



Organocatalytic Claisen Rearrangement/Oxa-Michael Addition Tandem Sequence

This approach describes a straightforward diastereo- and enantioselective synthesis of functionalized dihydropyrans using a cinchona squaramide catalyst. The reaction proceeds via a tandem Claisen rearrangement followed by an oxa-Michael addition, offering an atomeconomical route to these valuable heterocycles.

Data	Drocol	ntation
Dala	LIG2CI	ntation

Entry	R¹	R²	Yield (%)	d.r.	ee (%)
1	Н	Ph	92	>20:1	95
2	Ме	Ph	89	>20:1	93
3	Н	4-MeO-C ₆ H ₄	95	>20:1	96
4	Н	4-Cl-C ₆ H ₄	90	>20:1	94
5	Н	2-Naphthyl	85	>20:1	92

Table 2: Substrate scope for the tandem Claisen rearrangement/oxa-Michael addition. Reactions were typically performed with 10 mol% of a cinchona squaramide catalyst.

Experimental Protocols

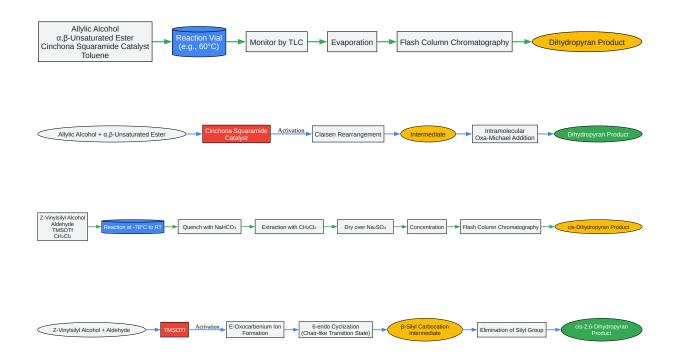
General Procedure for Tandem Claisen Rearrangement/Oxa-Michael Addition

- To a dried vial, add the allylic alcohol (0.2 mmol, 1.0 equiv.) and the α,β -unsaturated ester (0.24 mmol, 1.2 equiv.).
- Add the cinchona squaramide catalyst (10 mol%, 0.02 mmol).
- Dissolve the mixture in a suitable solvent (e.g., toluene, 2 mL).
- Stir the reaction at the optimized temperature (e.g., 60 °C).
- Monitor the reaction by TLC.



- Once the reaction is complete, concentrate the mixture under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to yield the dihydropyran product.

Visualizations



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References

- 1. Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction PMC [pmc.ncbi.nlm.nih.gov]
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